molecular formula C11H17NO4 B3045321 2,5-Dioxopyrrolidin-1-YL heptanoate CAS No. 104943-22-8

2,5-Dioxopyrrolidin-1-YL heptanoate

Cat. No. B3045321
CAS RN: 104943-22-8
M. Wt: 227.26
InChI Key: TZOPRUAVCWAPKX-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-YL heptanoate” is a chemical compound . It has been mentioned in the context of being a component of certain pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a study on the synthesis of new anticonvulsants in a group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides has been published . Another study discusses the synthesis and properties of 4-(2,5-Dihydro-2,5-dioxo-1 .

Scientific Research Applications

Anticonvulsant Research

“2,5-Dioxopyrrolidin-1-YL heptanoate” has been used in the search for new anticonvulsants . A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were discovered . The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 . The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Pain Management

The same compound 30 was also proven effective in various pain models . It showed effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Monoclonal Antibody Production

A compound similar to “2,5-Dioxopyrrolidin-1-YL heptanoate”, known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Quality Control of Monoclonal Antibodies

The same compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Anti-tuberculosis Therapeutic Compound

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was developed as an anti-tuberculosis therapeutic compound .

Chemical Synthesis

“2,5-Dioxopyrrolidin-1-YL heptanoate” can be used in chemical synthesis . It can be used in the synthesis of a wide range of other chemical compounds .

Safety and Hazards

A safety data sheet for a related compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to wash with plenty of soap and water in case of skin contact .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOPRUAVCWAPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733320
Record name 1-(Heptanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104943-22-8
Record name 1-(Heptanoyloxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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